molecular formula C16H15BrClNO3 B3550134 2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

Cat. No. B3550134
M. Wt: 384.6 g/mol
InChI Key: LXOQWQIBYONDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BEPA and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent. In

Mechanism of Action

BEPA exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, which is involved in the regulation of genes that control inflammation and cell survival. BEPA also induces apoptosis in cancer cells by activating caspase enzymes. Furthermore, BEPA has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
BEPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, BEPA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of BEPA is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, BEPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. One limitation of BEPA is its potential toxicity, which may limit its use in clinical settings.

Future Directions

Future research on BEPA should focus on its potential as a cancer treatment and anti-inflammatory agent. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects. Future research should also explore the potential toxicity of BEPA and its safety for use in clinical settings. Finally, the development of new and more efficient synthesis methods for BEPA may be beneficial in increasing its availability for research purposes.

Scientific Research Applications

BEPA has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Research has shown that BEPA can induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, BEPA has been shown to inhibit the activity of NF-κB, a protein complex that plays a key role in inflammation and cancer development.

properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-2-10-3-6-15(12(17)7-10)22-9-16(21)19-13-8-11(18)4-5-14(13)20/h3-8,20H,2,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOQWQIBYONDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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